molecular formula C24H22N2O2S2 B14971114 3,3-dimethyl-11-(thiophen-2-yl)-10-(thiophen-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3,3-dimethyl-11-(thiophen-2-yl)-10-(thiophen-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B14971114
M. Wt: 434.6 g/mol
InChI Key: HNFFZLOPTYTOMB-UHFFFAOYSA-N
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Description

3,3-dimethyl-11-(thiophen-2-yl)-10-(thiophen-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound featuring a dibenzo[b,e][1,4]diazepin-1-one core with thiophen-2-yl and thiophen-2-ylcarbonyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-11-(thiophen-2-yl)-10-(thiophen-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactionsCommon reagents used in these reactions include palladium catalysts for C-H arylation and sulfur sources for thiophene synthesis .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-11-(thiophen-2-yl)-10-(thiophen-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The hydrogen atoms on the thiophene rings can be substituted with various functional groups using electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups (e.g., nitric acid) under acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound.

Scientific Research Applications

3,3-dimethyl-11-(thiophen-2-yl)-10-(thiophen-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-dimethyl-11-(thiophen-2-yl)-10-(thiophen-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with molecular targets such as enzymes or receptors. The thiophene rings and carbonyl groups play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds with similar thiophene rings but different substituents.

    Dibenzo[b,e][1,4]diazepin-1-one derivatives: Compounds with variations in the substituents on the diazepinone core.

Uniqueness

3,3-dimethyl-11-(thiophen-2-yl)-10-(thiophen-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to the combination of its structural features, including the presence of both thiophen-2-yl and thiophen-2-ylcarbonyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C24H22N2O2S2

Molecular Weight

434.6 g/mol

IUPAC Name

9,9-dimethyl-5-(thiophene-2-carbonyl)-6-thiophen-2-yl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C24H22N2O2S2/c1-24(2)13-16-21(18(27)14-24)22(19-9-5-11-29-19)26(23(28)20-10-6-12-30-20)17-8-4-3-7-15(17)25-16/h3-12,22,25H,13-14H2,1-2H3

InChI Key

HNFFZLOPTYTOMB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C4=CC=CS4)C5=CC=CS5)C(=O)C1)C

Origin of Product

United States

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